

In-depth Technical Guide: Diiodo(1,5-cyclooctadiene)platinum(II)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Diiodo(1,5-cyclooctadiene)platinum(II)
Cat. No.:	B083891

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diiodo(1,5-cyclooctadiene)platinum(II), often abbreviated as $\text{Pt}(\text{cod})\text{I}_2$, is an organometallic compound that serves as a precursor in the synthesis of various platinum complexes. While its dichloro analogue, Dichloro(1,5-cyclooctadiene)platinum(II) ($\text{Pt}(\text{cod})\text{Cl}_2$), is extensively studied and commercially available, detailed crystallographic data for the diiodo derivative is not as readily available in the surveyed literature. This guide provides a comprehensive overview of the available information on **Diiodo(1,5-cyclooctadiene)platinum(II)**, including its synthesis and, for comparative purposes, the detailed crystal structure of its well-characterized dichloro analogue.

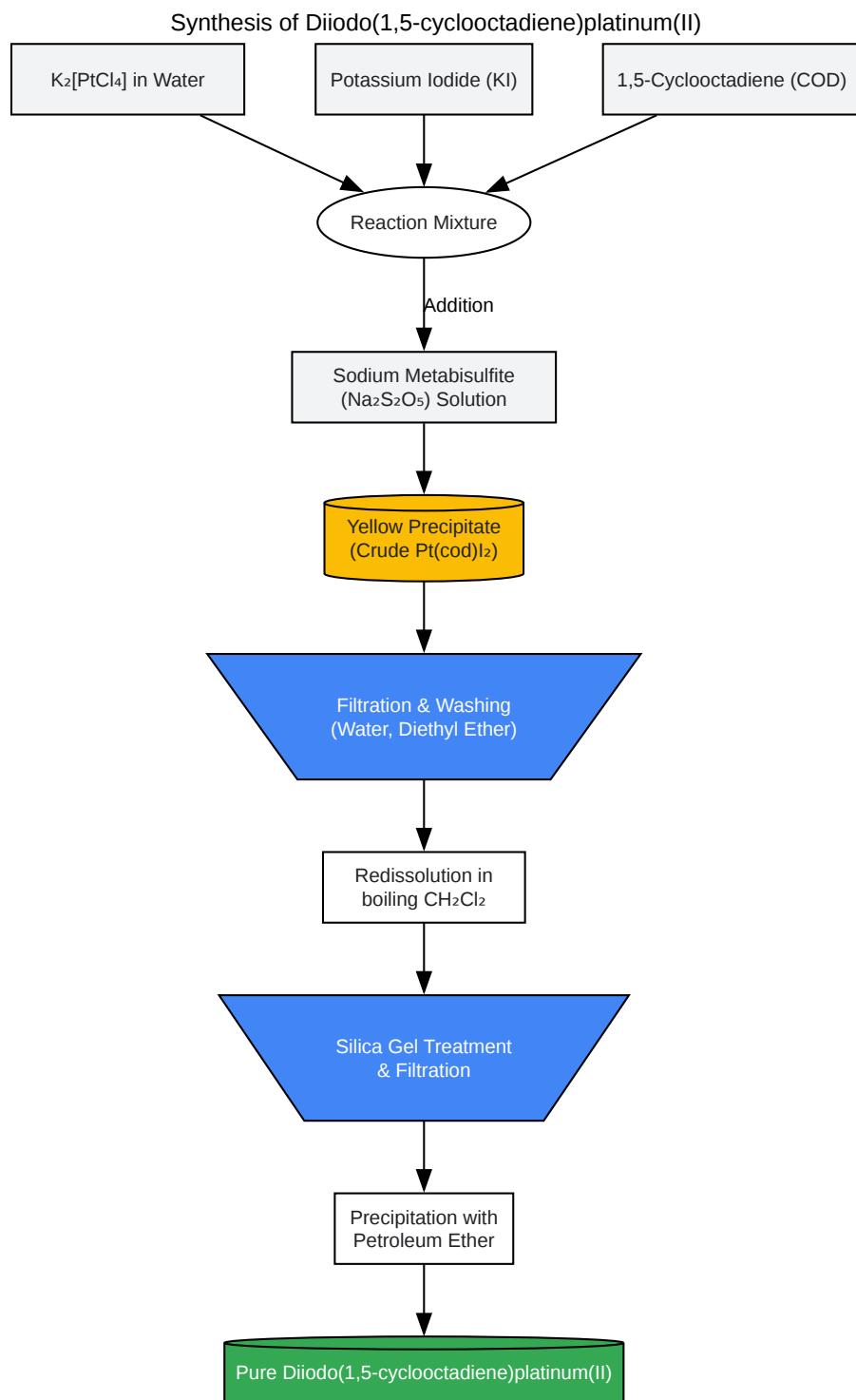
Synthesis of Diiodo(1,5-cyclooctadiene)platinum(II)

A reliable method for the synthesis of **Diiodo(1,5-cyclooctadiene)platinum(II)** involves the reaction of potassium tetrachloroplatinate(II) with 1,5-cyclooctadiene in the presence of potassium iodide.

Experimental Protocol: Synthesis

The following protocol is adapted from established synthetic procedures for related platinum-diene complexes.

Materials:


- Potassium tetrachloroplatinate(II) ($K_2[PtCl_4]$)
- 1,5-Cyclooctadiene (COD)
- Potassium iodide (KI)
- Sodium metabisulfite ($Na_2S_2O_5$)
- Deionized water
- Methylene chloride (CH_2Cl_2)
- Petroleum ether
- Silica gel (chromatography grade)

Procedure:

- A suspension of hydrated chloroplatinic acid is reacted with sodium bromide in glacial acetic acid. For the diiodo analog, a similar procedure starting with a platinum(IV) or platinum(II) chloride salt is followed by the addition of potassium iodide.
- To a solution of potassium tetrachloroplatinate(II) in water, an excess of potassium iodide is added.
- 1,5-cyclooctadiene is then added to the solution, and the mixture is stirred.
- A solution of sodium metabisulfite in water is added to the suspension until the solution becomes colorless, indicating the reduction of any platinum(IV) species and the formation of the platinum(II) complex.
- The resulting yellow precipitate of **Diiodo(1,5-cyclooctadiene)platinum(II)** is collected by filtration.
- The crude product is washed with water and diethyl ether.

- For purification, the product is redissolved in boiling methylene chloride.
- Chromatographic grade silica gel is added to the solution, which is then filtered.
- The filtrate is concentrated by evaporation, and the pure product is precipitated by the addition of petroleum ether.
- The purified yellow crystals are collected by filtration, washed with petroleum ether, and dried.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Diiodo(1,5-cyclooctadiene)platinum(II)**.

Crystal Structure Analysis

As of the latest literature survey, a detailed single-crystal X-ray diffraction study providing atomic coordinates, bond lengths, and angles for **Diiodo(1,5-cyclooctadiene)platinum(II)** is not readily available. However, the crystal structure of the analogous and widely used compound, Dichloro(1,5-cyclooctadiene)platinum(II), has been determined and provides a valuable reference for understanding the coordination geometry and structural parameters.

Comparative Crystal Structure Data: Dichloro(1,5-cyclooctadiene)platinum(II)

The crystal structure of Dichloro(1,5-cyclooctadiene)platinum(II) reveals a square planar coordination geometry around the platinum(II) center. The two chlorine atoms and the midpoints of the two double bonds of the cyclooctadiene ligand occupy the four coordination sites.

Table 1: Crystallographic Data for Dichloro(1,5-cyclooctadiene)platinum(II)

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ /n
a (Å)	7.846(5)
b (Å)	9.668(6)
c (Å)	11.530(7)
β (°)	98.31(1)
Volume (Å ³)	865.4
Z	4

Table 2: Selected Bond Lengths and Angles for Dichloro(1,5-cyclooctadiene)platinum(II)

Bond	Length (Å)	Angle	Degree (°)
Pt-Cl1	2.324(2)	Cl1-Pt-Cl2	90.53(8)
Pt-Cl2	2.319(2)	M1-Pt-M2	87.2
Pt-M1	2.018	M1-Pt-Cl1	90.9
Pt-M2	2.022	M2-Pt-Cl2	91.4

*M1 and M2 represent the midpoints of the C=C double bonds of the cyclooctadiene ligand.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following outlines a general procedure for the determination of a crystal structure, which would be applicable to **Diiodo(1,5-cyclooctadiene)platinum(II)**.

- **Crystal Growth:** Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or by vapor diffusion.
- **Data Collection:** A suitable crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The diffractometer is equipped with a radiation source (e.g., Mo K α , $\lambda = 0.71073$ Å) and a detector (e.g., CCD or CMOS). The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
- **Data Reduction:** The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the heavy atoms (platinum and iodine). The remaining non-hydrogen atoms are located from difference Fourier maps. The structure is then refined by full-matrix least-squares methods, minimizing the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Conclusion

Diiodo(1,5-cyclooctadiene)platinum(II) is a valuable precursor in platinum chemistry. While a detailed crystal structure analysis is not currently available in the public domain, its synthesis is well-established. The crystallographic data of its dichloro analogue provides a strong basis for understanding its molecular geometry, which is expected to be a distorted square planar environment around the platinum(II) center. Further research involving the single-crystal X-ray diffraction of **Diiodo(1,5-cyclooctadiene)platinum(II)** would be beneficial to the scientific community to provide a more complete understanding of its structural characteristics.

- To cite this document: BenchChem. [In-depth Technical Guide: Diiodo(1,5-cyclooctadiene)platinum(II)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b083891#crystal-structure-of-diiodo-1-5-cyclooctadiene-platinum-ii\]](https://www.benchchem.com/product/b083891#crystal-structure-of-diiodo-1-5-cyclooctadiene-platinum-ii)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com